

Mass Spectrometry Analysis of 2-Bromo-3hydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzaldehyde

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This technical guide provides an in-depth overview of the mass spectrometry analysis of **2-Bromo-3-hydroxybenzaldehyde**, a key chemical intermediate. This document outlines expected mass spectral data, a detailed experimental protocol for analysis, and a logical workflow for its application in research and development.

Physicochemical Properties and Expected Mass Spectral Data

2-Bromo-3-hydroxybenzaldehyde possesses the molecular formula C₇H₅BrO₂.[1][2] Its molecular weight is approximately 201.02 g/mol , with a monoisotopic mass of 199.94729 Da. [1] Due to the presence of bromine, its mass spectrum is expected to exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

While a publicly available mass spectrum for **2-Bromo-3-hydroxybenzaldehyde** is not readily found, a theoretical fragmentation pattern can be predicted based on its structure and common fragmentation pathways for aromatic aldehydes and phenols.

Table 1: Predicted Mass Spectrometry Data for 2-Bromo-3-hydroxybenzaldehyde



m/z (Predicted)	Ion Formula	Proposed Fragment	Notes
200/202	[C7H5BrO2]+	Molecular Ion (M+)	Characteristic 1:1 isotopic pattern for bromine.
199/201	[C7H4BrO2]+	[M-H] ⁺	Loss of a hydrogen radical.
171/173	[C6H4BrO]+	[M-CHO] ⁺	Loss of the formyl radical, a common fragmentation for benzaldehydes.
121	[C7H5O2]+	[M-Br] ⁺	Loss of the bromine radical.
93	[C ₆ H ₅ O] ⁺	[M-Br-CO]+	Subsequent loss of carbon monoxide from the [M-Br]+ ion.
77	[C ₆ H ₅] ⁺	Phenyl Cation	A common fragment in aromatic compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of **2-Bromo-3-hydroxybenzaldehyde** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

2.1. Sample Preparation

- Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Bromo-3hydroxybenzaldehyde in a volatile solvent such as methanol or acetonitrile.
- Working Standard: Dilute the stock solution to a final concentration of 10-100 μ g/mL using the same solvent.



2.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 8890 GC system or equivalent.
- Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
- Oven Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-300.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

2.3. Data Acquisition and Analysis

- Inject 1 μL of the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and mass spectra.
- Identify the peak corresponding to 2-Bromo-3-hydroxybenzaldehyde based on its retention time.
- Analyze the mass spectrum of the identified peak, looking for the characteristic molecular ion pair and predicted fragment ions.

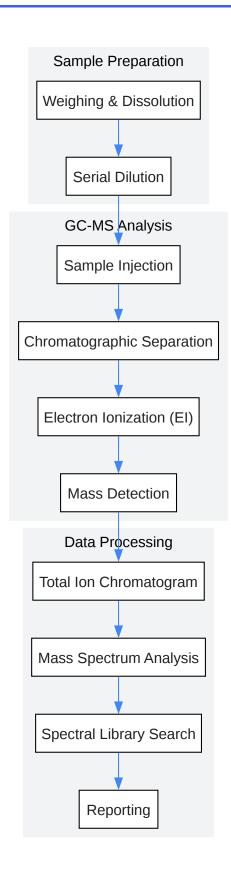


Visualizing Workflows and Fragmentation

3.1. General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a chemical intermediate like **2-Bromo-3-hydroxybenzaldehyde** in a drug development setting.





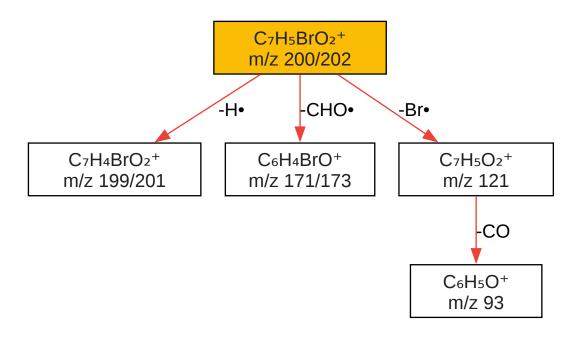
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Caption: General workflow for GC-MS analysis.



3.2. Predicted Fragmentation Pathway

The diagram below illustrates the predicted electron ionization fragmentation pathway for **2-Bromo-3-hydroxybenzaldehyde**.



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Caption: Predicted EI fragmentation of **2-Bromo-3-hydroxybenzaldehyde**.

This technical guide provides a foundational understanding of the mass spectrometry analysis of **2-Bromo-3-hydroxybenzaldehyde**. While empirical data will ultimately provide the most accurate fragmentation pattern, the information presented here serves as a robust starting point for researchers and scientists in the field.

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References

• 1. 2-Bromo-3-hydroxybenzaldehyde | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. scbt.com [scbt.com]
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